molecular formula C8H14O3 B595431 Ethyl tetrahydro-2H-pyran-3-carboxylate CAS No. 118870-83-0

Ethyl tetrahydro-2H-pyran-3-carboxylate

Cat. No.: B595431
CAS No.: 118870-83-0
M. Wt: 158.197
InChI Key: QWLVUZIISWEWFO-UHFFFAOYSA-N
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Description

Ethyl tetrahydro-2H-pyran-3-carboxylate is an organic compound belonging to the class of tetrahydropyrans It is characterized by a six-membered ring containing one oxygen atom and a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl tetrahydro-2H-pyran-3-carboxylate can be synthesized through several methods. . This method typically requires specific reaction conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve multicomponent reactions (MCRs). These reactions are favored due to their high efficiency, atom economy, and green reaction conditions . Catalysts such as nanocatalysts, transition metal catalysts, and organocatalysts are often employed to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl tetrahydro-2H-pyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives, depending on the nucleophile employed.

Scientific Research Applications

Ethyl tetrahydro-2H-pyran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl tetrahydro-2H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with various cellular pathways, exerting their effects on biological systems.

Comparison with Similar Compounds

Ethyl tetrahydro-2H-pyran-3-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl oxane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-11-8(9)7-4-3-5-10-6-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLVUZIISWEWFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90734463
Record name Ethyl oxane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118870-83-0
Record name Ethyl oxane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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